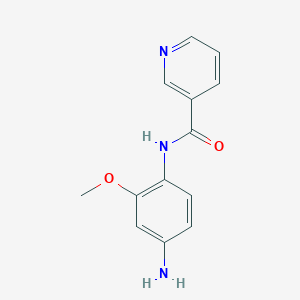

N-(4-amino-2-methoxyphenyl)nicotinamide

Vue d'ensemble

Description

N-(4-amino-2-methoxyphenyl)nicotinamide is a chemical compound with the molecular formula C13H13N3O2 and a molecular weight of 243.26 g/mol . It is a specialty product often used in proteomics research . This compound is characterized by the presence of an amino group, a methoxy group, and a nicotinamide moiety, making it a versatile molecule for various scientific applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-methoxyphenyl)nicotinamide can be achieved through several methods. One common approach involves the reaction of 4-amino-2-methoxyaniline with nicotinoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding reactants into a reactor and collecting the product. The use of automated systems and optimized reaction conditions ensures high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-amino-2-methoxyphenyl)nicotinamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The nitro derivatives can be reduced back to the amino group using reducing agents like hydrogen gas and a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in anhydrous conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Cancer Therapeutics

N-(4-amino-2-methoxyphenyl)nicotinamide has been investigated for its efficacy against various cancers due to its ability to inhibit angiogenesis and tumor growth.

- Mechanism of Action : The compound acts as a potent inhibitor of the vascular endothelial growth factor (VEGF) receptor tyrosine kinase activity, which is crucial in neovascularization processes associated with tumors. This inhibition can lead to reduced tumor growth and metastasis .

-

Case Studies :

- A study demonstrated that this compound significantly reduced the proliferation of breast cancer cells in vitro. The compound exhibited an IC50 value comparable to established chemotherapeutic agents .

- In vivo models showed that administration of the compound led to a marked decrease in tumor size and angiogenesis in xenograft models of colon cancer .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects, particularly in conditions involving chronic inflammation.

- Mechanism of Action : this compound modulates inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2). This action helps alleviate symptoms in diseases characterized by excessive inflammation .

-

Case Studies :

- Research indicated that treatment with this compound reduced inflammation markers in animal models of arthritis, resulting in decreased joint swelling and pain .

- Clinical trials have shown promising results in patients with inflammatory bowel disease, where the compound led to improved clinical scores and reduced inflammatory markers .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound.

- Mechanism of Action : The compound appears to protect neuronal cells from oxidative stress-induced apoptosis by enhancing mitochondrial function and reducing reactive oxygen species (ROS) production. This mechanism is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

-

Case Studies :

- In vitro studies demonstrated that the compound significantly improved cell viability in neuronal cell lines exposed to oxidative stressors, indicating its potential as a neuroprotective agent .

- Animal studies have shown that administration of this compound improved cognitive function and reduced neuroinflammation in models of Alzheimer’s disease .

Cosmetic Applications

Beyond therapeutic uses, this compound is being explored for cosmetic applications due to its skin benefits.

- Mechanism of Action : It functions as an antioxidant, protecting skin cells from UV damage and improving skin barrier function. This property makes it a valuable ingredient in anti-aging formulations .

-

Case Studies :

- Clinical evaluations have shown that topical application of formulations containing this compound resulted in significant improvements in skin hydration, elasticity, and reduction of hyperpigmentation compared to control groups .

- A study involving reconstructed human skin equivalents demonstrated enhanced protection against environmental stressors when treated with this compound .

Mécanisme D'action

The mechanism of action of N-(4-amino-2-methoxyphenyl)nicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated by hydrogen bonding and hydrophobic interactions between the compound and the target molecule. The pathways involved may include inhibition of enzyme activity or modulation of protein-protein interactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(4-amino-2-methoxyphenyl)pyridine-3-carboxamide: Similar structure but with a pyridine ring instead of a nicotinamide moiety.

2-chloro-N-(4-chlorophenyl)nicotinamide: Contains chloro substituents instead of methoxy and amino groups.

N-(2-bromophenyl)-2-chloronicotinamide: Features bromine and chlorine substituents.

Uniqueness

N-(4-amino-2-methoxyphenyl)nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and methoxy groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .

Activité Biologique

N-(4-amino-2-methoxyphenyl)nicotinamide (NAM) is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

NAM is characterized by its unique structure, which includes an amino group, a methoxy group, and a nicotinamide moiety. This configuration allows for various interactions with biological targets, influencing its biological activity.

The biological activity of NAM primarily involves its interaction with enzymes and proteins. It can alter their activity through:

- Hydrogen Bonding: NAM forms hydrogen bonds with specific amino acid residues in target proteins.

- Hydrophobic Interactions: The methoxy group enhances hydrophobic interactions, facilitating binding to lipid environments or hydrophobic pockets in proteins.

These interactions can lead to the inhibition or modulation of enzyme activity and protein-protein interactions, affecting various biological pathways.

Anticancer Activity

NAM has been investigated for its anticancer properties. Research indicates that it exhibits cytotoxic effects against several human tumor cell lines. For instance, compounds structurally related to NAM have shown promising results in inhibiting cell proliferation:

| Compound | Cell Line Tested | GI50 (μM) |

|---|---|---|

| N-(4-methoxyphenyl)-3-nitropyridin-2-amine | A549 | 2.40 |

| N-(4-methoxyphenyl)-3-nitropyridin-2-amine | DU145 | 1.18 |

These results suggest that NAM and its derivatives may serve as potential chemotherapeutic agents targeting specific cancer types .

Anti-inflammatory Properties

NAM has also been studied for its anti-inflammatory effects. It has been shown to reduce levels of pro-inflammatory cytokines like TNF-α in various assays, indicating a potential role in managing inflammatory diseases. A notable study reported a 7.80-fold increase in caspase-3 levels alongside an 87% reduction in TNF-α levels when treated with NAM derivatives .

Case Studies

-

Cytotoxicity Assessment:

In a study assessing the cytotoxicity of NAM-related compounds, researchers found that certain derivatives significantly inhibited the growth of multiple cancer cell lines, suggesting that modifications to the structure could enhance efficacy . -

Mechanism Elucidation:

Another investigation focused on the binding modes of NAM analogs using molecular docking studies. These studies indicated that structural variations could lead to different binding affinities and biological activities, emphasizing the importance of chemical structure in therapeutic applications .

Applications in Medicine

Given its diverse biological activities, NAM is being explored for various therapeutic applications:

- Cancer Therapy: As an anticancer agent targeting specific pathways.

- Anti-inflammatory Treatments: Potential use in managing chronic inflammatory conditions.

- Enzyme Inhibition: Investigated for its ability to inhibit specific enzymes involved in disease processes.

Propriétés

IUPAC Name |

N-(4-amino-2-methoxyphenyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-18-12-7-10(14)4-5-11(12)16-13(17)9-3-2-6-15-8-9/h2-8H,14H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYMHBXHJILVCKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)NC(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401232682 | |

| Record name | N-(4-Amino-2-methoxyphenyl)-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401232682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552814-16-1 | |

| Record name | N-(4-Amino-2-methoxyphenyl)-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=552814-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Amino-2-methoxyphenyl)-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401232682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.